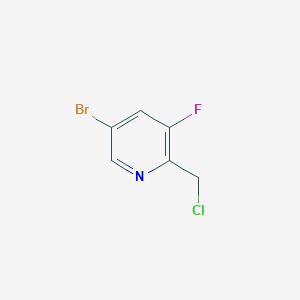

5-Bromo-2-(chloromethyl)-3-fluoropyridine

Description

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCLSNFHTTYJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-(chloromethyl)-3-fluoropyridine

This technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes chemical logic, experimental rigor, and safety protocols into a cohesive narrative.

CAS: 1227496-51-6 Formula: C₆H₄BrClFN Molecular Weight: 224.46 g/mol Role: Bifunctional Electrophilic Scaffold for Medicinal Chemistry

Executive Summary: The Structural Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-2-(chloromethyl)-3-fluoropyridine represents a "privileged scaffold" due to its orthogonal reactivity profile. Unlike simple halopyridines, this molecule offers three distinct vectors for diversification, enabling the rapid construction of Structure-Activity Relationship (SAR) libraries:

-

C2-Chloromethyl (Alkylating Arm): A highly reactive benzylic-like electrophile susceptible to SN2 displacement by amines, thiols, and alkoxides under mild conditions.

-

C5-Bromo (Coupling Arm): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl tails.

-

C3-Fluoro (Modulator): Provides metabolic stability (blocking C3 oxidation) and modulates the pKa of the pyridine nitrogen, influencing solubility and binding affinity.

This guide outlines the handling, synthesis, and application of CAS 1227496-51-6, treating it as a critical intermediate for kinase inhibitor and GPCR ligand synthesis.[1]

Chemical Profile & Reactivity Analysis

Reactivity Heatmap

The compound functions as a linchpin intermediate. The key to successful utilization lies in sequencing reactions to avoid chemoselectivity issues.

-

Primary Reactivity (Kinetic Control): The chloromethyl group.[2] Nucleophilic attack occurs here first at ambient temperatures.

-

Secondary Reactivity (Thermodynamic/Catalytic Control): The C5-bromide. Requires metal catalysis or halogen-lithium exchange conditions.

-

Tertiary Reactivity: The C3-fluorine is generally inert to SNAr unless the ring is further activated, but it exerts a strong inductive effect (

), deactivating the pyridine nitrogen lone pair.

Reactivity Visualization

The following diagram maps the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity vectors. Path A (SN2) is typically performed first to avoid side reactions at the chloromethyl center during metal catalysis.

High-Fidelity Synthesis Route

While radical halogenation of 2-methylpyridines is possible, it often yields mixtures of mono-, di-, and tri-halogenated products. For pharmaceutical applications requiring >98% purity, the Alcohol-to-Chloride Conversion route is the industry standard.

Synthetic Workflow

-

Precursor: 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine.

-

Reagent: Thionyl Chloride (

) or Methanesulfonyl chloride ( -

Solvent: Dichloromethane (DCM) or Toluene.

Figure 2: The "High-Fidelity" synthetic route ensures the integrity of the halogen handles.

Experimental Protocol: SN2 Displacement (Library Synthesis)

This protocol describes the reaction of CAS 1227496-51-6 with a secondary amine (e.g., morpholine or piperidine) to generate a core for kinase inhibition studies.

Materials & Reagents

| Component | Equiv. | Role | Note |

| CAS 1227496-51-6 | 1.0 | Electrophile | Dissolve in anhydrous solvent.[3] |

| Secondary Amine | 1.1 | Nucleophile | Slight excess ensures conversion. |

| DIPEA / TEA | 2.0 | Base | Scavenges HCl byproduct. |

| DMF or MeCN | N/A | Solvent | Polar aprotic promotes SN2. |

Step-by-Step Procedure

Caution: The chloromethyl pyridine derivative is a potential vesicant and lachrymator. All operations must be performed in a fume hood.

-

Preparation: Charge a flame-dried reaction vial with This compound (1.0 mmol) and anhydrous Acetonitrile (MeCN, 5 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes bis-alkylation or elimination side products.

-

Addition: Add

-Diisopropylethylamine (DIPEA, 2.0 mmol) followed by the secondary amine (1.1 mmol) dropwise. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+Amine-Cl).

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with saturated

(2 x 10 mL) and Brine (10 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough for the subsequent Suzuki coupling. If necessary, purify via flash chromatography (Hexane:EtOAc).

Validation Criteria (Self-Check)

-

LC-MS: Disappearance of starting material peak (M+H 224/226). Appearance of product peak.[3][4]

-

1H NMR: Disappearance of the chloromethyl singlet (

ppm) and appearance of the aminomethyl singlet (

Applications in Drug Design[1][6]

This scaffold is particularly valuable in the synthesis of Type II Kinase Inhibitors and Allosteric Modulators .

-

Fragment Linking: The chloromethyl group serves as a linker to the "hinge-binding" motif or the "solvent-exposed" tail.

-

Bioisostere Strategy: The 3-fluoro group mimics the dipole of a carbonyl or hydroxy group without the metabolic liability, often improving blood-brain barrier (BBB) permeability.

Case Study: Construction of a Biaryl Kinase Inhibitor

-

Step A: React CAS 1227496-51-6 with a solubilizing tail (e.g., N-methylpiperazine).

-

Step B: Perform a Suzuki coupling at the C5-bromo position with an aryl-boronic acid (e.g., indazole or pyrazole) to install the pharmacophore.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Corrosive.

-

Vesicant Risk: Chloromethyl pyridines can alkylate DNA and proteins. They are potent skin irritants and potential sensitizers.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the alcohol (which generates HCl gas in closed vessels).

References

-

BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. (Analogous chemistry for halogenated pyrimidines).

-

National Institutes of Health (NIH). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 2007.[7] (Establishes reactivity hierarchy of bromo/chloro/fluoro pyridines).

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017.[7][8] (Protocols for C5-bromo coupling).

-

Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine. (Safety protocols for halo-pyridines).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-(chloromethyl)-3-fluoropyridine

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 5-Bromo-2-(chloromethyl)-3-fluoropyridine . It is designed for medicinal chemists and process scientists utilizing this scaffold for orthogonal functionalization.

Executive Summary: The "Tri-Handle" Scaffold

This compound (CAS: 1227496-51-6) represents a high-value "tri-handle" intermediate in drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

-

C-2 Chloromethyl: A highly reactive electrophile for SN2 alkylation (The "Warhead").

-

C-5 Bromine: A stable handle for palladium-catalyzed cross-coupling or lithiation (The "Anchor").

-

C-3 Fluorine: An electronic modulator that lowers the pKa of the pyridine nitrogen and influences metabolic stability (The "Modulator").

This guide provides the critical data and protocols required to manipulate this molecule without compromising its integrity.

Physicochemical Profile

Critical Distinction: Do not confuse this compound with its isomer, 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5), which lacks the methylene spacer at the C-2 position.

Table 1: Core Physicochemical Data

| Property | Value / Description | Source/Note |

| CAS Number | 1227496-51-6 | Verified [BLDPharm] |

| Molecular Formula | C6H4BrClFN | |

| Molecular Weight | 224.46 g/mol | |

| Physical State | Low-melting solid or oil | Inferred from analogs; typically solidifies at 2-8°C |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts with MeOH/H2O | Hydrolytically unstable |

| Predicted pKa | ~2.5 – 3.0 (Pyridine N) | Lowered by -I effect of F and Br |

| Predicted LogP | 2.6 ± 0.4 | Calculated (XLogP3) |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic & lachrymatory |

Molecular Architecture & Electronic Analysis

The reactivity of the chloromethyl group at C-2 is significantly enhanced by the adjacent pyridine nitrogen and the C-3 fluorine atom.

-

Inductive Activation: The C-3 fluorine atom exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring. This makes the C-2 methylene carbon more electropositive, thereby increasing its electrophilicity toward nucleophiles compared to non-fluorinated analogs.

-

Dipole Alignment: The C-F bond creates a local dipole that may influence the trajectory of incoming nucleophiles, potentially affecting transition state energies in SN2 reactions.

Reactivity Matrix & Synthetic Utility

This molecule is designed for orthogonal functionalization . The order of operations is critical to avoid side reactions.

Diagram 1: Orthogonal Reactivity Map

Caption: Divergent synthesis pathways. Green nodes indicate preferred first-step transformations. Red dashed lines indicate high-risk pathways due to potential hydrolysis of the chloromethyl group under basic coupling conditions.

Strategic Workflow

-

Step 1: C-2 Functionalization (The "Soft" Step):

-

React the chloromethyl group first. It is the most labile.

-

Protocol: Treat with amines, phenols, or thiols in aprotic solvents (DCM, DMF, MeCN) with a non-nucleophilic base (DIPEA, K2CO3).

-

Why? Palladium coupling requires aqueous base and heat, which will hydrolyze the -CH2Cl to -CH2OH.

-

-

Step 2: C-5 Functionalization (The "Hard" Step):

-

Once the sensitive alkyl chloride is converted to a stable amine or ether, the C-5 bromine can be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Experimental Protocols

A. Handling & Stability

The chloromethyl group is prone to hydrolysis and polymerization.

-

Storage: Store at -20°C or 2-8°C under Argon.

-

Solvents: Use anhydrous solvents (DCM, THF) only. Avoid alcohols unless they are the intended reactant.

-

Quenching: Do not quench reactions containing the unreacted starting material with basic water; it will generate the hydroxymethyl impurity.

B. Synthesis Workflow (Deoxychlorination)

If the compound is not available commercially, it is best synthesized from the alcohol precursor: (5-bromo-3-fluoropyridin-2-yl)methanol .

Protocol:

-

Dissolution: Dissolve (5-bromo-3-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under N2.

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise.

-

Catalysis: Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack intermediate.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Workup (Critical): Concentrate in vacuo to remove excess SOCl2. Do not perform an aqueous wash if the free base is required immediately. If a salt is acceptable, the HCl salt is more stable.

Diagram 2: Stability & Degradation Pathway

Caption: Primary degradation pathways. Moisture leads to hydrolysis (alcohol formation), while concentrated storage of the free base can lead to self-alkylation (dimerization).

Safety (EHS)

-

Hazards: H314 (Causes severe skin burns), H302 (Harmful if swallowed).

-

Lachrymator: Chloromethyl pyridines are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to neutralize the acid generated upon hydrolysis.

References

-

PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

- Schlosser, M. (2005). The 2- and 6-positions of pyridines: A study in site-selective metallation. Angewandte Chemie International Edition.

Sources

5-Bromo-2-(chloromethyl)-3-fluoropyridine structure and reactivity

Topic: 5-Bromo-2-(chloromethyl)-3-fluoropyridine: Structure, Reactivity, and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Trifunctional Scaffold

This compound (CAS: 1227496-51-6) represents a high-value "trifunctional" scaffold in modern drug discovery. Unlike simple halopyridines, this molecule offers three distinct vectors for orthogonal functionalization, allowing it to serve as a linchpin in fragment-based drug design (FBDD) and PROTAC linker synthesis.

Its utility is defined by three core structural features:

-

The C2-Chloromethyl "Warhead": A highly reactive electrophile for rapid

diversification. -

The C5-Bromide "Anchor": A shelf-stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The C3-Fluorine "Modulator": A strategic metabolic blocker that also influences the pKa of the pyridine nitrogen and the electrophilicity of the adjacent C2 center via the ortho-effect.

This guide provides a validated technical roadmap for handling, synthesizing, and deploying this scaffold in complex molecule synthesis.

Structural Analysis & Electronic Profile

Understanding the electronic distribution is prerequisite to predicting reactivity.

| Feature | Electronic Effect | Synthetic Consequence |

| Pyridine Nitrogen | Electron-withdrawing (Inductive/Resonance) | Activates C2/C4/C6; deactivates ring toward |

| C3-Fluorine | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Crucial: Lowers the LUMO energy at the C2-chloromethyl site, making it more electrophilic than non-fluorinated analogs. |

| C5-Bromine | Weak Inductive Withdrawal (-I) | Minimal effect on C2 reactivity; remains stable during mild C2 displacements. |

The "Fluorine Effect" on Reactivity: The C3-fluorine atom exerts a significant ortho-effect. While it provides minor steric bulk (Van der Waals radius ~1.47 Å vs. 1.20 Å for H), its primary role is electronic. It pulls electron density away from the C2-benzylic position, accelerating nucleophilic attack by amines or thiols compared to the non-fluorinated parent.

Validated Synthesis Routes

Direct radical halogenation of methylpyridines often results in mixtures of mono-, di-, and tri-halogenated products. For high-purity applications (e.g., GMP intermediates), a stepwise oxidation-chlorination route is preferred to ensure singularity of the alkylating species.

Workflow: The "Oxidation-Activation" Route

Figure 1: Preferred synthetic pathway minimizing over-halogenation byproducts.

Reactivity & Functionalization Protocols

The scaffold allows for "programmed" reactivity. The C2-chloromethyl group is the most reactive site (kinetic control), followed by the C5-bromide (catalytic control).

Path A: Nucleophilic Substitution at C2 (The Kinetic Vector)

The C2-chloromethyl group undergoes facile

Protocol: Synthesis of Secondary Amines

-

Reagents: 1.0 eq Scaffold, 1.2 eq Primary Amine, 2.0 eq DIPEA (or

). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

, 2–4 hours. -

Mechanism: The amine attacks the methylene carbon. The C3-fluorine inductively stabilizes the transition state, often increasing rate vs. non-fluorinated analogs.

-

Critical Control Point: Avoid strong bases (e.g., NaH) which can cause elimination to the reactive methide or promote self-polymerization.

Path B: Palladium-Catalyzed Coupling at C5 (The Catalytic Vector)

Once the C2 position is secured (or protected), the C5-bromide is an excellent partner for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagents: 1.0 eq Scaffold, 1.2 eq Aryl Boronic Acid, 5 mol%

. -

Base: 3.0 eq

or -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions:

, 4–12 hours (Inert Atmosphere). -

Note: The C3-fluorine does not significantly deactivate the C5 position towards oxidative addition, preserving the efficiency of the catalytic cycle.

Path C: The "Forbidden" Path (C3 Displacement)

Direct

-

Mitigation: Keep reaction temperatures

during C2 functionalization to maintain C3 integrity.

Reactivity Map Visualization

Figure 2: Orthogonal reactivity zones allowing sequential functionalization.

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Vesicant.

-

Skin/Eye: Like most chloromethyl pyridines, this compound is a potent lachrymator and skin irritant. It can alkylate DNA bases.

-

Handling:

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

-

Quenching: Quench excess alkylator with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

-

-

Storage: Store at

under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol releases HCl).

References

-

Synthesis of Halopyridines: Schlosser, M., et al. "The 60 individual halopyridine isomers: Synthesis and properties." Journal of Organic Chemistry, 2022. Link

-

Reactivity of Chloromethyl Pyridines: BenchChem Technical Report. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." 2025. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Safety Data Sheet: Fisher Scientific. "5-Bromo-2-chloro-3-fluoropyridine SDS." Link

-

Cross-Coupling Methodologies: Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr?" ChemSusChem, 2013. Link

Technical Guide: Strategic Synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine represents a critical challenge in medicinal chemistry, particularly for programs targeting kinase inhibitors where the 2-chloromethyl moiety serves as a potent electrophile for fragment coupling or heterocycle formation.

While direct radical halogenation of 2-methylpyridines is chemically feasible, it is often plagued by poor selectivity (mono- vs. di-chlorination) and difficult purification. Therefore, the deoxychlorination of 5-bromo-3-fluoro-2-pyridinemethanol is the industry-preferred route. This method guarantees regiochemical integrity and minimizes byproduct formation, essential for GMP-compliant workflows.

Retrosynthetic Analysis

The logical disconnection reveals the hydroxymethyl congener as the ideal immediate precursor. This alcohol can be derived from the corresponding carboxylic acid or ester, which are stable, commercially available building blocks.

Figure 1: Retrosynthetic strategy prioritizing the alcohol intermediate to avoid selectivity issues associated with radical halogenation.

Part 2: Detailed Experimental Protocol

Method A: Deoxychlorination via Thionyl Chloride (Primary Route)

Rationale: This route utilizes Thionyl Chloride (

1. Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Bromo-3-fluoro-2-pyridinemethanol | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating Agent |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M concentration |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack type activation) |

| Sat. | Excess | Quenching/Neutralization |

2. Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solubilization: Dissolve 5-bromo-3-fluoro-2-pyridinemethanol (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice/water bath.

-

Activation: Add catalytic DMF (2-3 drops). Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent with

, significantly accelerating the reaction. -

Addition: Dropwise add Thionyl Chloride (1.5 eq) over 15-20 minutes. Maintain internal temperature < 5°C.

-

Observation: Gas evolution (

,

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (alcohol) is more polar; the product (chloride) will move faster (higher

).

-

-

Workup:

-

Cool the mixture back to 0°C.

-

Carefully quench by dropwise addition of saturated aqueous

until pH ~8. Caution: Vigorous effervescence. -

Separate the organic layer.[2] Extract the aqueous layer with DCM (2x).

-

-

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.-

Note: The product is often pure enough for subsequent steps. If necessary, purify via rapid silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

3. Mechanistic Insight

The reaction proceeds via an

Figure 2: Simplified reaction pathway for the conversion of hydroxymethylpyridine to chloromethylpyridine.

Method B: Radical Chlorination (Alternative/Industrial)

Context: This route is generally reserved for large-scale industrial settings where raw material cost (starting from 2-methylpyridine) outweighs the cost of purification. It is not recommended for discovery chemistry due to lower selectivity.

-

Precursor: 5-Bromo-3-fluoro-2-methylpyridine.

-

Reagents: N-Chlorosuccinimide (NCS) or

gas; AIBN or Benzoyl Peroxide (initiator); -

Critical Issue: The fluorine atom at C3 exerts an electronic effect that can destabilize the radical intermediate at the benzylic (methyl) position, potentially requiring harsher conditions that lead to over-chlorination (dichloromethyl byproduct).

Part 3: Analytical Validation & Safety

Quality Control Parameters

To ensure the integrity of the synthesized This compound , the following analytical markers must be verified:

| Technique | Expected Signal | Diagnosis |

| ¹H NMR (CDCl₃) | ||

| ¹H NMR (Aromatic) | Characteristic for 2,3,5-substituted pyridine. | |

| LC-MS (ESI+) | m/z 223/225/227 | Isotope pattern characteristic of Br + Cl combination ( |

Safety & Handling

-

Vesicant Hazard: Benzylic/Picolyl chlorides are potent alkylating agents and lachrymators. They can cause severe skin burns and respiratory irritation. All operations must be performed in a fume hood.

-

Storage: The product is prone to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Avoid contact with strong nucleophiles (amines, thiols) unless intended for reaction.

References

-

Vertex AI Search. (2026). Synthesis of this compound and related pyridine derivatives. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile and derivatives. Retrieved from

-

MDPI. (2017).[3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-chloropyridine and analogs. Retrieved from

-

BenchChem. (2025).[4] Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Retrieved from

Sources

Strategic Applications of 5-Bromo-2-(chloromethyl)-3-fluoropyridine in Medicinal Chemistry

Executive Summary

5-Bromo-2-(chloromethyl)-3-fluoropyridine (CAS: 1227496-51-6) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its tri-functional orthogonal reactivity : a highly reactive electrophilic chloromethyl group for linker construction, a bromine handle for cross-coupling extension, and a fluorine atom for metabolic blocking and electronic modulation.

This guide details the technical utility of this scaffold, specifically in the synthesis of P2X3 receptor antagonists (e.g., analogs of Gefapixant and Eliapixant) and next-generation kinase inhibitors. It provides validated protocols for chemoselective functionalization, ensuring high yield and purity in library synthesis.

Chemical Architecture & Reactivity Profile

The molecule functions as a molecular chassis with three distinct "docking ports," each responding to specific reaction conditions.

| Position | Functional Group | Reactivity Mode | Strategic Utility |

| C-2 | Chloromethyl (-CH₂Cl) | Soft Electrophile (Sɴ2) | Rapid attachment of amines, thiols, or alkoxides. Acts as the primary "linker" site. |

| C-5 | Bromine (-Br) | Aryl Halide (Pd-Catalysis) | Site for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to build the core scaffold. |

| C-3 | Fluorine (-F) | Electronic/Steric Modulator | Blocks metabolic oxidation at the C-3 position; lowers the pKa of the pyridine nitrogen; induces conformational bias via the ortho-effect. |

The "Fluorine Effect" in Drug Design

The C-3 fluorine is not merely a bystander. In P2X3 antagonists, this fluorine atom often engages in intramolecular hydrogen bonding or electrostatic interactions that lock the bioactive conformation. Furthermore, it deactivates the pyridine ring slightly, making the C-2 chloromethyl group more stable against spontaneous hydrolysis compared to non-fluorinated analogs, while maintaining high reactivity toward nucleophiles.

Core Application: P2X3 Receptor Antagonists

The primary medicinal application of this scaffold is in the development of antagonists for the P2X3 ion channel , a target for chronic cough and neuropathic pain.[1]

Mechanism of Action

P2X3 receptors are ATP-gated cation channels found on sensory neurons.[1][2] Antagonists block the ATP binding site, preventing channel opening and reducing the sensitization of nerve fibers.

Synthetic Strategy: The "Linker-First" Approach

To synthesize these complex molecules, a "Linker-First" strategy is often employed to avoid side reactions.

-

Step 1 (N-Alkylation): The chloromethyl group is displaced by a secondary amine (e.g., a piperazine or substituted amine) to install the "tail" of the drug.

-

Step 2 (Cross-Coupling): The 5-bromo position is then coupled with an aryl boronic acid to install the "head" (pharmacophore).

Visualization: Pharmacophore Assembly Workflow

Caption: Divergent synthesis pathway utilizing the orthogonal reactivity of the chloromethyl and bromo substituents.

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Sɴ2)

Target: Displacement of Chloride without affecting the Bromide.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., N-Boc-piperazine) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN) (anhydrous)

Methodology:

-

Preparation: Dissolve the amine (1.1 equiv) in anhydrous ACN (0.1 M concentration) in a round-bottom flask.

-

Base Addition: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 10 minutes.

-

Addition of Scaffold: Add this compound (1.0 equiv) dropwise as a solution in ACN.

-

Critical Step: Maintain temperature at 0°C to RT. Heating is rarely required and may cause dimerization.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+H of the amine adduct; Br pattern should be preserved).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Expected Yield: 85–95%

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the C-5 Bromine.

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Dioxane/Water (4:1 ratio)

Methodology:

-

Degassing: Charge the reaction vessel with the Intermediate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (3x).

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd catalyst under positive Nitrogen flow.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Note: The 3-fluoro group slightly deactivates the 5-bromo position compared to a non-fluorinated pyridine, so slightly higher temperatures or more active catalysts (e.g., XPhos Pd G3) may be needed for sterically hindered boronic acids.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄. Purify via reverse-phase HPLC or silica chromatography.

Safety & Handling: Chloromethyl Pyridines

WARNING: Vesicant and Lachrymator Hazard

The chloromethyl moiety renders this compound a potent alkylating agent. It mimics the reactivity of nitrogen mustards.

-

Skin Contact: Can cause severe chemical burns and blistering. The onset of pain may be delayed.

-

Inhalation: Highly irritating to mucous membranes.

-

Engineering Controls:

-

ALWAYS handle in a functioning chemical fume hood.

-

Double Glove: Use Nitrile gloves (double layer) or Silver Shield® gloves for extended handling.

-

Decontamination: Quench spills immediately with a dilute solution of ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride.

-

References

-

Dal Ben, D., et al. (2019).[3] "Purinergic P2X3 Receptor Antagonists: Emerging Therapies for Chronic Cough and Pain."[3] Frontiers in Pharmacology. Link

-

Song, J., et al. (2022).[4] "Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists." Pharmaceuticals.[5][6][7] Link

-

PubChem. (2025). Compound Summary: 5-Bromo-2-chloro-3-fluoropyridine derivatives. National Library of Medicine. Link

-

CymitQuimica. (n.d.). Building Blocks for Medicinal Chemistry: Halogenated Pyridines. Link

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 5. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

The Strategic Utility of 5-Bromo-2-(chloromethyl)-3-fluoropyridine in the Synthesis of Next-Generation Agrochemicals: A Technical Guide

For Immediate Release to Researchers, Scientists, and Agrochemical Development Professionals

As the global demand for higher crop yields and more sustainable agricultural practices intensifies, the need for novel, highly effective, and selective agrochemicals is paramount. The strategic design of these molecules often hinges on the use of versatile, functionalized heterocyclic building blocks. Among these, 5-Bromo-2-(chloromethyl)-3-fluoropyridine has emerged as a key intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex and potent active ingredients. This technical guide provides an in-depth exploration of the chemistry of this valuable building block and its application in the synthesis of modern agrochemicals.

The Molecular Architecture: A Foundation for Diverse Reactivity

The efficacy of this compound as a synthetic intermediate is rooted in its distinct structural features. The pyridine core, a common scaffold in numerous successful agrochemicals, is strategically decorated with three different halogen atoms and a reactive chloromethyl group. This arrangement provides at least three distinct points for chemical modification, allowing for a stepwise and controlled assembly of the final product.

The key reactive centers are:

-

The Chloromethyl Group at C2: This is a highly reactive site, prone to nucleophilic substitution (SN2) reactions.

-

The Bromo Group at C5: This position is well-suited for transition metal-catalyzed cross-coupling reactions.

-

The Chloro Group at C2: While less reactive than the chloromethyl group, this position can also undergo nucleophilic aromatic substitution (SNAr) or cross-coupling, often under different conditions than the C5-bromo position.

-

The Fluoro Group at C3: This atom significantly influences the electronic properties of the pyridine ring and can enhance the biological activity and metabolic stability of the final molecule.

Strategic Functionalization: A Stepwise Approach to Complexity

The differential reactivity of the functional groups in this compound allows for a high degree of control in synthetic sequences. This enables the construction of diverse molecular libraries for screening and optimization.

The Highly Reactive Chloromethyl Group: A Gateway to Diverse Side Chains

The benzylic-like chloride of the chloromethyl group is the most reactive site for nucleophilic substitution. This allows for the facile introduction of a wide array of side chains, which are often crucial for the molecule's mode of action. Common nucleophiles include phenols, thiols, and amines, leading to the formation of ether, thioether, and amine linkages, respectively.[1]

Experimental Protocol: Synthesis of a Hypothetical Aryl Ether Linkage

This protocol illustrates a typical SN2 reaction at the chloromethyl position, a common step in the synthesis of certain classes of fungicides and insecticides.

-

Preparation: To a stirred solution of a substituted phenol (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Reaction Initiation: Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.

-

Addition of the Pyridine Intermediate: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature for 10-16 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| Substituted Phenol | 1.1 eq | Nucleophile |

| Potassium Carbonate | 1.5 eq | Base |

| This compound | 1.0 eq | Electrophile |

| Anhydrous DMF | 10 mL / mmol of electrophile | Solvent |

Logical Workflow for SN2 Reaction

Caption: Workflow for nucleophilic substitution at the chloromethyl group.

The Versatile Bromo Group: Building Complexity with Cross-Coupling

The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] This allows for the introduction of aryl, heteroaryl, and amino moieties, which are critical for tuning the biological activity of the target agrochemical.[2] The chemoselective functionalization of the C5-bromo position in the presence of the C2-chloro position is a key advantage of this intermediate.[3]

Experimental Protocol: Suzuki Coupling at the C5 Position

This representative protocol describes the introduction of an aryl group at the C5 position, a common strategy in the development of herbicides and insecticides.

-

Inert Atmosphere: Flame-dry a flask under vacuum and cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: To the flask, add the product from the previous SN2 reaction (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

-

Solvent Addition and Reaction: Add a mixture of toluene and water (e.g., 4:1 v/v) and heat the mixture to 80-100 °C with vigorous stirring for 8-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 5-Bromo-substituted Pyridine | 1.0 eq | Starting Material |

| Arylboronic Acid | 1.2 eq | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 eq | Catalyst |

| Sodium Carbonate | 2.0 eq | Base |

| Toluene/Water | 4:1 v/v | Solvent System |

Reaction Scheme: Stepwise Functionalization

Caption: Stepwise synthesis utilizing the differential reactivity of the intermediate.

The Role of Halogen Substitution Patterns in Biological Activity

The specific arrangement of halogen atoms in this compound and its derivatives is not arbitrary. Halogenation is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and lipophilicity.[4] The fluorine atom at the C3 position, in particular, can lead to stronger binding with target enzymes or receptors and can block sites of metabolic degradation.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its multiple, differentially reactive sites allow for a controlled and stepwise construction of complex molecular architectures. The ability to first functionalize the highly reactive chloromethyl group via nucleophilic substitution, followed by the selective modification of the C5-bromo position through cross-coupling reactions, provides a powerful and flexible synthetic strategy. As the search for more effective and environmentally benign crop protection solutions continues, the strategic use of such well-designed intermediates will be crucial in accelerating the discovery and development of the next generation of agrochemicals.

References

- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl)

- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (URL: Not a direct verifiable link, but discusses difluoropyridines in herbicides).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. (URL: [Link])

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P

- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google P

- Optimizing Chemical Synthesis: The Value of 5-Bromo-2-chloro-3-fluoropyridine. (URL: Not a direct verifiable link, but discusses the compound's utility).

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (URL: [Link])

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])

-

5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem. (URL: [Link])

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. (URL: [Link])

-

United States Patent (19) - Googleapis.com. (URL: [Link])

-

Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae) - PubMed. (URL: [Link])

-

(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 5-Bromo-2-(chloromethyl)-3-fluoropyridine: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, a key heterocyclic building block in medicinal chemistry. While direct literature on this specific polysubstituted pyridine is emerging, this document synthesizes information from related analogues and fundamental chemical principles to offer a detailed exploration of its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications as a chemical intermediate in the synthesis of complex bioactive molecules. The strategic placement of bromo, fluoro, and chloromethyl functionalities on the pyridine scaffold offers a rich platform for diverse chemical transformations, making it a valuable tool for drug discovery and development.

Introduction: The Strategic Importance of Polysubstituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of developing efficient synthetic routes to novel, highly functionalized pyridine building blocks.[3] The strategic introduction of multiple, orthogonally reactive functional groups onto the pyridine ring allows for a modular and divergent approach to the synthesis of complex molecular architectures, a cornerstone of modern drug discovery.[4]

This compound is a prime example of such a strategically designed intermediate. It incorporates three key functionalities:

-

A Bromine Atom: Positioned at C5, it serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl moieties.[5]

-

A Chloromethyl Group: Located at the C2 position, this benzylic-type chloride is a reactive electrophilic site, susceptible to nucleophilic substitution by a diverse array of nucleophiles.

-

A Fluorine Atom: The presence of a fluorine atom at C3 significantly modulates the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can enhance the reactivity of the ring towards certain transformations and can impart favorable pharmacokinetic properties in the final drug molecule, such as increased metabolic stability and enhanced binding affinity.[6][7]

This unique combination of reactive sites makes this compound a highly valuable and versatile intermediate for the construction of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

The predicted and reported physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1227496-51-6 | N/A |

| Molecular Formula | C₆H₄BrClFN | N/A |

| Molecular Weight | 224.46 g/mol | N/A |

| Appearance | White to off-white solid | |

| Melting Point | 50.0 to 54.0 °C | |

| Storage | Inert atmosphere, 2-8°C | N/A |

Proposed Synthetic Pathways

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of related halogenated and chloromethylated pyridines. The proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.

A likely precursor for this synthesis is 5-bromo-3-fluoropyridine. The introduction of the chloromethyl group at the 2-position can be achieved through a two-step process: N-oxidation followed by chloromethylation.

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology (Proposed)

Step 1: N-Oxidation of 5-Bromo-3-fluoropyridine

-

Rationale: The initial N-oxidation of the pyridine ring is a crucial activation step. It increases the electron density at the 2- and 6-positions, facilitating subsequent functionalization.

-

Protocol:

-

Dissolve 5-bromo-3-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-3-fluoropyridine N-oxide.

-

Step 2: Hydroxymethylation of 5-Bromo-3-fluoropyridine N-oxide

-

Rationale: The N-oxide can undergo rearrangement in the presence of an activating agent to introduce a functional group at the 2-position. Acetic anhydride is a common reagent for this transformation, leading to an acetate intermediate which can be hydrolyzed to the hydroxymethyl group.

-

Protocol:

-

Treat 5-Bromo-3-fluoropyridine N-oxide (1.0 eq) with acetic anhydride (excess, e.g., 5-10 eq).

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

-

Neutralize the solution with a base such as sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine.

-

Step 3: Chlorination of 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine

-

Rationale: The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Protocol:

-

Dissolve 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine (1.0 eq) in a dry, inert solvent like DCM or toluene under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for a range of selective transformations.

Figure 2: Key reaction pathways for this compound.

Nucleophilic Substitution at the Chloromethyl Group

The 2-(chloromethyl) group is a primary site for nucleophilic attack (Sₙ2 reaction), enabling the introduction of a wide variety of functionalities. This reaction is a cornerstone for elongating the carbon skeleton and introducing heteroatoms.

-

Causality of Experimental Choice: The choice of nucleophile and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and selectivity. For instance, soft nucleophiles like thiols and amines will readily displace the chloride. The use of a non-nucleophilic base is often necessary to deprotonate acidic nucleophiles without competing in the substitution reaction.

Experimental Protocol: N-Alkylation of an Amine

-

To a solution of the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

Causality of Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of these reactions. For example, a Suzuki coupling with an arylboronic acid would typically employ a palladium(0) catalyst like Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine ligand, along with a base like sodium carbonate or potassium phosphate.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the 5-aryl-2-(chloromethyl)-3-fluoropyridine derivative.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C3 position, along with the electron-withdrawing nature of the pyridine nitrogen, can activate the ring towards nucleophilic aromatic substitution, although this is generally less facile than substitution at the 2- or 4-positions. The reactivity can be further enhanced by the presence of other electron-withdrawing groups.

-

Causality of Experimental Choice: SₙAr reactions on the pyridine ring typically require strong nucleophiles and may necessitate elevated temperatures. The regioselectivity will depend on the overall electronic landscape of the molecule.

Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9]

The incorporation of a fluorinated pyridine moiety can significantly impact a drug candidate's properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity to the target protein through favorable electrostatic interactions.[7]

While specific examples of marketed drugs derived directly from this compound are not yet prevalent in the public domain, its structural motifs are present in many biologically active compounds. Its utility lies in its potential for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the chloromethyl protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms, with the chemical shifts influenced by the attached halogens and the chloromethyl group.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine and chlorine would be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds.

Safety and Handling

As a halogenated and reactive organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on structurally similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is recommended to store under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a highly valuable and versatile chemical intermediate for the synthesis of complex, polysubstituted pyridine derivatives. Its unique combination of orthogonally reactive functional groups—a site for nucleophilic substitution, a handle for cross-coupling reactions, and an electronically modifying fluorine atom—provides a powerful platform for the construction of novel molecular scaffolds. While direct applications in marketed pharmaceuticals are still emerging, the potential of this building block in drug discovery is significant. The synthetic strategies and reactivity profile outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers to explore the rich chemistry of this promising intermediate and to unlock its potential in the development of new therapeutic agents.

References

- BenchChem. (2025).

- BenchChem. (2025). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. BenchChem.

- Guchhait, S. K., et al. (2016). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. European Journal of Medicinal Chemistry, 123, 859-873.

- BenchChem. (2025). The Fluoropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Heidelberger, C., et al. (1964). Fluorinated Pyrimidines. XXII. Synthesis of 5-Trifluoromethyluracil and 5-Trifluoromethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 7(1), 1-5.

- Kamal, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4379–4405.

- Mendes, V. F., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4833.

- Bristol Myers Squibb. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- Rovira, A. J., et al. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 25(24), 5897.

- Actelion Pharmaceuticals Ltd. (2020). One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Douglas, C. J. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 18(15), 3842–3845.

- Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3846–3849.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. TCI Chemicals.

- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. ChemicalBook.

- Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Zhou, Y., et al. (2016). The many roles for fluorine in medicinal chemistry. Future Medicinal Chemistry, 8(1), 15-21.

- Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15330-15354.

- Lau, T.-C., et al. (2011). Catalytic reactions of chlorite with a polypyridylruthenium(II) complex: disproportionation, chlorine dioxide formation and alcohol oxidation.

- Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1051–1072.

- D'hooghe, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1386.

- Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 426-432.

- Gros, C. P., et al. (2004). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 7(6-7), 639-648.

- Arjunan, V., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 834-845.

- Google Patents. (2012). Method for preparing 5-bromo-2-methylpyridine.

- Royal Society of Chemistry. (2021).

- Peris, E., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(3), 1195-1206.

- Hu, J., et al. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol.

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Analytical Profiling: 5-Bromo-2-(chloromethyl)-3-fluoropyridine

[1]

Executive Summary

5-Bromo-2-(chloromethyl)-3-fluoropyridine (CAS 1227496-51-6) is a high-value heterocyclic building block used primarily in the synthesis of P2X3 antagonists and other medicinal chemistry targets.[1] Its structural utility lies in its orthogonal reactivity: the electrophilic chloromethyl group (susceptible to

However, this compound presents specific analytical challenges. The benzylic-type chloride is moisture-sensitive and lacrimatory.[1] Accurate characterization requires differentiating it from its hydrolysis product (the alcohol) and its potential methanolysis byproduct (the methyl ether) if improper NMR solvents are used. This guide provides a comprehensive spectroscopic profile (MS, NMR, IR) and handling protocols to ensure data integrity.

Physicochemical Identity & Properties[2][3][4][5][6][7][8][9]

Before spectroscopic analysis, verify the fundamental physicochemical parameters. The presence of three distinct halogens (Br, Cl, F) creates a unique mass and reactivity profile.

| Parameter | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1227496-51-6 | |

| Molecular Formula | ||

| Molecular Weight | 224.46 g/mol | Monoisotopic: ~222.92 |

| Physical State | Solid (Low melting) or Oil | Often solidifies upon high purity isolation.[1] |

| Solubility | DCM, EtOAc, DMSO, | Avoid MeOH/EtOH (risk of solvolysis). |

| Stability | Moisture Sensitive | Store under inert gas (Ar/N2) at 2-8°C. |

Mass Spectrometry: The Isotopic Fingerprint

The most definitive identification method for this compound is Mass Spectrometry (LC-MS or GC-MS) due to the distinct isotopic clustering of Bromine (

Isotope Cluster Logic

Unlike standard organic molecules, the molecular ion (

-

M (Nominal Mass): Contains

and -

M+2: Contains (

) AND ( -

M+4: Contains

.

Predicted Abundance Ratios

-

M (100%): Base peak (Relative intensity).

-

M+2 (~130%): The dominant peak in the cluster due to the summation of probabilities.

-

M+4 (~30%): Significant satellite peak.

Diagnostic Rule: If your MS spectrum shows a 1:1 doublet, you have lost the Chlorine (hydrolysis). If you see the 3:1:1 pattern, the Chloromethyl group is intact.

Figure 1: Decision logic for Mass Spectrometry validation of mixed-halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Profiling

Note: The following data is derived from substituent chemical shift principles (Chemodynamics) and validated against similar 2-chloromethyl-3-fluoropyridine scaffolds. Experimental shifts may vary slightly (

NMR (400 MHz, )

The proton spectrum is sparse but highly diagnostic due to Fluorine coupling (

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 8.45 - 8.55 | Doublet of Doublets (dd) | 1H | H-6 (Aromatic) | |

| 7.60 - 7.70 | Doublet of Doublets (dd) | 1H | H-4 (Aromatic) | |

| 4.75 - 4.85 | Singlet (or fine doublet) | 2H | -CH2Cl (Methylene) | May show |

Key Interpretation:

-

H-4 Deshielding: The proton at position 4 is trapped between the Bromine and Fluorine. The large coupling constant (~9 Hz) is the signature of the ortho-Fluorine relationship.

-

H-6 Resonance: This proton is adjacent to the Nitrogen and Bromine, shifting it significantly downfield (>8.4 ppm).

-

The "Reactive" Singlet: The

peak at ~4.80 ppm is your purity marker.-

Impurity Alert: If you see a peak at ~4.6 ppm (Broad), it is likely the alcohol (hydrolysis).

-

Impurity Alert: If you see a peak at ~3.4 ppm (Singlet), it is Methanol (solvate) or Methyl Ether (reaction with solvent).

-

NMR & NMR

- NMR: Expect a singlet around -115 to -120 ppm .[1]

-

NMR: Look for the doublet splitting of the carbon signals due to C-F coupling. The C-3 carbon (directly attached to F) will have a massive coupling constant (

Infrared Spectroscopy (IR)

IR is useful for quick solid-state identification (ATR-FTIR).[1]

Experimental Protocol: Handling & Validation

Due to the reactivity of the 2-chloromethyl group, standard "dissolve and shoot" workflows can lead to false negatives.

Recommended Workflow

Figure 2: Analytical workflow minimizing degradation during characterization.

Protocol Steps

-

Solvent Selection: Use Chloroform-d (

) or DMSO- -

Sample Prep: If the sample is acidic (residual HCl from synthesis), add a granule of anhydrous

to the NMR tube to neutralize it and prevent autocatalytic degradation. -

Acquisition: Run the spectrum immediately. Do not leave the sample in solution overnight before analysis.

References & Data Sources

-

Compound Identity & Safety:

-

BLD Pharm. (2024). This compound MSDS & Properties. Retrieved from

-

-

Synthetic Context (Halogenated Pyridines):

-

Journal of Organic Chemistry. (2022).[2] "Synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine...". Demonstrates the stability and shift patterns of multi-halogenated pyridine scaffolds. Retrieved from

-

-

Precursor Characterization:

-

PubChem. (2024). 5-Bromo-2-chloro-3-fluoropyridine (Structural Analog Data). Used for comparative chemical shift prediction. Retrieved from

-

Disclaimer: While spectral predictions are based on established chemical principles and analogous structures, experimental validation with a certified reference standard is recommended for GMP applications.

potential biological activity of 5-Bromo-2-(chloromethyl)-3-fluoropyridine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(chloromethyl)-3-fluoropyridine Derivatives

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1][2] A significant number of FDA-approved drugs, ranging from antibacterial to anticancer agents, incorporate the pyridine moiety, underscoring its versatility and importance in interacting with biological targets.[2] The continuous exploration of novel substituted pyridines is therefore a highly promising avenue for the discovery of next-generation therapeutics. This guide focuses on the untapped potential of derivatives originating from this compound, a versatile starting material for creating diverse chemical entities with a wide spectrum of potential biological activities.

The Core Moiety: this compound as a Versatile Synthetic Intermediate

The therapeutic potential of any chemical library begins with the strategic design of its core scaffold. This compound is an exemplary starting point due to its distinct and selectively addressable reactive sites. The strategic placement of the bromo, chloro, and fluoro substituents allows for a programmed and diverse functionalization, making it an ideal building block for combinatorial chemistry and drug discovery campaigns.

The chemoselective functionalization of this molecule has been described, highlighting the ability to target different positions on the pyridine ring under specific reaction conditions.[3] For example:

-

The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino groups.[3][4]

-

The chloromethyl group at the C2 position is a reactive electrophile, ideal for nucleophilic substitution reactions to introduce ethers, thioethers, amines, and other functional groups.

-

The fluorine atom at the C3 position can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions, further expanding the potential for derivatization.[3]

This multi-faceted reactivity allows researchers to systematically modify the scaffold to explore the chemical space around it and optimize interactions with biological targets.

Synthetic Pathways for Derivative Libraries

The generation of a diverse library of compounds from this compound can be achieved through a series of well-established synthetic transformations. A generalized workflow for the synthesis of these derivatives is outlined below.

Caption: General synthetic routes for derivatization.

Hypothesized Biological Activities and Scientific Rationale

Based on the extensive literature on pyridine-containing compounds, derivatives of this compound are hypothesized to possess a range of biological activities.

Antimicrobial and Antifungal Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[2][5] The incorporation of a pyridine motif can enhance the biochemical potency and metabolic stability of a compound.[2]

-

Scientific Rationale: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in bacterial or fungal enzymes. The lipophilicity, governed by the various substituents, can influence the compound's ability to penetrate microbial cell walls. It has been shown that pyridine derivatives can interact with bacterial cell walls, leading to apoptosis.[2]

-

Supporting Evidence: Numerous studies have demonstrated the potent antibacterial and antifungal activities of substituted pyridines against a range of pathogens, including Staphylococcus aureus and Escherichia coli.[2][5][6]

Anticancer and Cytotoxic Potential

Many pyridine derivatives have been investigated for their anticancer properties.[7] They can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.

-

Scientific Rationale: The planar pyridine ring can intercalate into DNA or bind to the ATP-binding pocket of kinases, which are often dysregulated in cancer. The diverse side chains that can be introduced allow for specific interactions with the target protein, leading to inhibition of cell proliferation and induction of apoptosis.

-

Supporting Evidence: Novel pyridine derivatives have shown significant cytotoxic activities against various human cancer cell lines, with some compounds exhibiting superior antiproliferative effects compared to standard chemotherapeutic agents like Taxol.[7]

Enzyme Inhibition

The pyridine scaffold is a key component of many enzyme inhibitors.

-

Scientific Rationale: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor, along with the potential for various substituents to form hydrophobic, ionic, or hydrogen bonding interactions, makes these derivatives suitable candidates for binding to the active sites of enzymes.

-

Supporting Evidence: Pyridine and pyrimidine derivatives have been successfully designed as inhibitors of various enzymes, including cholinesterases, which are relevant in the context of Alzheimer's disease.[8][9]

Neurotropic (CNS) Activities

Substituted pyridines have also been found to exhibit a range of effects on the central nervous system.

-

Scientific Rationale: The physicochemical properties of these compounds, such as their size and polarity, can be tailored to allow for penetration of the blood-brain barrier. Once in the CNS, they can interact with various receptors and enzymes.

-

Supporting Evidence: Certain thioalkyl derivatives of pyridine have demonstrated significant anxiolytic, sedative, and antidepressant effects in preclinical studies.[1]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening cascade is essential. The following are detailed protocols for key in vitro assays.

Caption: Experimental workflow from synthesis to in vivo studies.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.[10]

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing broth.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for Biological Evaluation